IWP2G9
Description
Properties
Molecular Formula |
C22H15F3N4O2S3 |
|---|---|
Molecular Weight |
520.5632 |
IUPAC Name |
2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H15F3N4O2S3/c23-22(24,25)12-6-7-14-16(10-12)34-20(26-14)28-17(30)11-33-21-27-15-8-9-32-18(15)19(31)29(21)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,26,28,30) |
InChI Key |
KSTGTGUMVOFPSQ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC2=CC=C(C(F)(F)F)C=C2S1)CSC3=NC(CCS4)=C4C(N3C5=CC=CC=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IWP2G9 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology Approaches for Iwp2g9
Established Synthetic Routes for IWP2G9
This compound is a product of iterative design and synthesis, derived from the scaffolds of previously characterized Wnt pathway inhibitors, IWR1 and IWP2. fishersci.ie While specific detailed synthetic routes for this compound itself are not extensively detailed in publicly accessible literature, its synthesis is stated to be based on methods previously described for these precursor compounds. fishersci.ie
Generally, the synthesis of such complex organic molecules, particularly those with a thienopyridine or similar heterocyclic core as seen in IWP-2, involves multi-step organic reactions. These typically include:
Core Scaffold Construction: Formation of the central heterocyclic ring system, often involving cyclization reactions and functional group interconversions.
Introduction of Substituents: Attaching various chemical groups to the core scaffold to modulate activity and selectivity. This might involve coupling reactions, alkylations, or acylations. For instance, related compounds have been synthesized through processes involving the addition of reagents like Dess-Martin periodinane to modify specific positions on the scaffold. fishersci.ie
Purification and Characterization: Rigorous purification steps (e.g., chromatography, recrystallization) and comprehensive characterization (e.g., mass spectrometry, NMR spectroscopy) are essential to ensure the purity and structural integrity of the synthesized compound.
The classification of this compound as a "next-generation molecule" suggests that its synthetic route incorporates refinements aimed at improving aspects such as yield, purity, or scalability compared to earlier analogs. fishersci.ie
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The design and synthesis of analogues, including this compound itself, are central to structure-activity relationship (SAR) studies. SAR investigations systematically explore how modifications to a molecule's chemical structure influence its biological activity. In the context of Wnt pathway inhibitors like this compound, this involves synthesizing a series of compounds with subtle structural variations to identify key pharmacophoric features responsible for their inhibitory effects.
This compound, being a "next-generation molecule" built upon the IWR1 and IWP2 scaffolds, exemplifies the outcome of such SAR-driven design. fishersci.ie The goal of developing such analogues is often to enhance potency, selectivity, and improve pharmacokinetic properties. fishersci.ie For instance, this compound has been shown to retain the ability to suppress cytoplasmic and nuclear biochemical markers of Wnt signaling in cultured cells, indicating successful optimization of its inhibitory activity. fishersci.ie
SAR studies typically involve:
Rational Design: Based on existing knowledge of the parent compound's interaction with its biological target (e.g., PORCN or Tankyrase enzymes in the Wnt pathway), specific modifications are planned.
Parallel Synthesis: Multiple analogues are often synthesized simultaneously or in rapid succession to efficiently explore chemical space around the lead scaffold.
Biological Evaluation: Each synthesized analogue is tested for its biological activity (e.g., Wnt pathway inhibition) to quantify the impact of the structural changes.
Data Analysis: The collected activity data is correlated with structural features to derive SAR insights, guiding the design of subsequent, more optimized compounds.
Chemoinformatic and Computational Approaches in this compound Design
Chemoinformatic and computational approaches play an increasingly vital role in modern chemical compound design, including the development of advanced molecules like this compound. These methods leverage computational tools and algorithms to analyze chemical data, predict molecular properties, and guide synthetic strategies, significantly accelerating the drug discovery and optimization process. nih.govciteab.com
In the design of Wnt pathway inhibitors and their analogues, computational methods contribute in several ways:
Virtual Screening: Large chemical libraries can be computationally screened to identify potential hit compounds that are predicted to bind to a target protein (e.g., PORCN or Tankyrase).
Molecular Docking and Dynamics: These techniques predict how a molecule, such as this compound, interacts with its biological target at an atomic level. This provides insights into the binding mode, affinity, and the energetic favorability of interactions, which are crucial for rational design. Molecular modeling can serve as a guiding tool in the design of analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between a compound's molecular descriptors (physicochemical properties) and its biological activity. These models can predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and reducing experimental workload.
De Novo Design: Computational algorithms can generate novel molecular structures that are optimized to fit a specific binding site or achieve desired properties. This approach has the potential to create entirely new chemical entities. nih.gov
Synthesis Planning (Retrosynthesis): Chemoinformatic tools can assist in planning the synthetic routes for complex molecules by breaking down the target structure into simpler, readily available starting materials.
The development of this compound as a "next-generation molecule" with improved pharmacokinetic properties suggests that computational approaches were likely employed to predict and optimize these features during its design phase. fishersci.ie By integrating these computational strategies with experimental synthesis and biological testing, researchers can efficiently navigate the vast chemical space to discover and optimize compounds with enhanced efficacy and desirable characteristics.
Elucidation of Iwp2g9 S Molecular Mechanism of Action in Wnt Pathway Inhibition
Downstream Transcriptional and Signal Transduction Effects
Attenuation of Specific Gene Expression (e.g., SIX1 mRNA)
A significant aspect of IWP2G9's molecular mechanism involves its ability to attenuate the expression of specific genes, notably SIX1 mRNA, particularly in the context of MLL-AF9 fusion acute myeloid leukemia (AML) nih.gov. Research has demonstrated that this compound, through its disruption of Wnt-β-catenin-SIX1 signaling, contributes to the attenuation of MLL-AF9 fusion AML development nih.gov.
Studies have shown that leukemic initiating cells (LICs) transformed by MLL-AF9 exhibit elevated levels of Six1 mRNA expression compared to normal hematopoietic stem and progenitor cells (LSKs) chembase.cn. Treatment with this compound leads to a significant reduction in Six1 mRNA expression in LICs, indicating a direct impact on this oncogenic target chembase.cn. SIX1 has been identified as a Wnt-controlled target gene within MLL-AF9-transformed LICs. The oncofusion protein MLL-AF9 alters the accessibility of Six1 DNA to TCF7L2, a transcriptional effector that mediates Wnt/β-catenin gene expression changes chembase.cnnih.gov. By inhibiting Wnt signaling, this compound disrupts this Wnt/SIX1 axis, consequently delaying the progression of AML chembase.cn.
The following table illustrates the impact of this compound on Six1 mRNA expression in MLL-AF9 LICs:
| Treatment Group | Six1 mRNA Expression (Relative to Vehicle Control) |
| Vehicle Control | 1.0 (Baseline) |
| This compound | Significantly Reduced |
| IWR107 | Significantly Reduced |
Data derived from studies on leukemic initiating cells (LICs) chembase.cn.
Perturbation of Wnt-Regulated Gene Programs
Beyond specific gene attenuation, this compound induces a broader perturbation of Wnt-regulated gene programs. Transcriptional profiling of LICs treated with this compound (or the related Wnt inhibitor IWR107) has revealed a distinct gene signature that is significantly altered by these compounds chembase.cn. This profiling identified a set of genes that were consistently down-regulated in response to Wnt pathway inhibition by this compound chembase.cn. These down-regulated genes include those known to be suppressed by Wnt-mediated signaling, highlighting the compound's comprehensive effect on the Wnt transcriptional output chembase.cn.
The canonical Wnt pathway is known to regulate the expression of numerous genes involved in fundamental cellular processes such as proliferation and differentiation. Key examples of such Wnt-regulated genes include c-Myc, Cyclin D1, and Axin2. While the direct perturbation of all these genes by this compound is context-dependent, its action as a PORCN inhibitor effectively suppresses the overarching Wnt signaling, thereby influencing the expression of these downstream targets. Furthermore, the Wnt/β-catenin signaling pathway can indirectly regulate gene expression through its influence on oncofetal RNA-binding proteins like IGF2BP1. The comprehensive impact of this compound on Wnt ligand production and subsequent signaling cascade ensures a broad perturbation of the entire Wnt-regulated gene network, contributing to its therapeutic potential in Wnt-driven pathologies chembase.cn.
Cellular and Subcellular Biological Effects of Iwp2g9 in in Vitro Models
Inhibition of Wnt Signaling Activity in Cultured Cells
IWP-2 exerts its inhibitory effect by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum. stemcell.comrndsystems.com PORCN mediates the palmitoylation of Wnt proteins, a critical post-translational modification that is essential for their secretion from the cell. selleckchem.comnih.gov By inactivating PORCN, IWP-2 prevents Wnt ligands from being secreted, thereby blocking both autocrine and paracrine Wnt signaling cascades before they can be initiated at the cell surface. nih.govsigmaaldrich.com This mechanism effectively silences the downstream pathway, making IWP-2 a powerful tool for studying the roles of secreted Wnt proteins in various biological systems. The half-maximal inhibitory concentration (IC50) for IWP-2's inhibition of Wnt processing and secretion is approximately 27 nM. rndsystems.comselleckchem.comcaptivatebio.com
The inhibition of Wnt secretion by IWP-2 leads to distinct and measurable changes in the levels and localization of key downstream signaling components. In the canonical Wnt/β-catenin pathway, the absence of a Wnt ligand signal allows a "destruction complex" to phosphorylate β-catenin, targeting it for proteasomal degradation. IWP-2 treatment effectively mimics this "off" state.
Consequently, application of IWP-2 to cultured cells prevents the hallmark events of pathway activation:
Phosphorylation of LRP6 and Dvl2: Wnt-dependent phosphorylation of the co-receptor LRP6 and the cytoplasmic scaffolding protein Dishevelled-2 (Dvl2) is blocked. rndsystems.comnih.gov
β-catenin Accumulation: The cytoplasmic accumulation of β-catenin is prevented, leading to decreased total cellular levels of the protein. rndsystems.comnih.govnih.gov
Nuclear Translocation of β-catenin: With lower cytoplasmic levels, the translocation of β-catenin to the nucleus is significantly reduced. nih.gov
TCF/LEF Transcriptional Activity: In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. IWP-2 treatment markedly decreases the transcriptional activity of this complex. nih.gov
Target Gene Expression: The expression of canonical Wnt target genes, which are critical for proliferation and cell fate decisions, is significantly downregulated. Studied examples include AXIN2, C-MYC, CCND1 (encoding Cyclin D1), and BIRC5 (encoding Survivin). nih.gov
Interactive Table: Effect of IWP-2 on Wnt Signaling Markers
| Marker | Location | Effect of IWP-2 Treatment | Reference |
| Phospho-LRP6 | Cell Membrane | Decreased | rndsystems.comnih.gov |
| Phospho-Dvl2 | Cytoplasm | Decreased | rndsystems.comnih.gov |
| β-catenin | Cytoplasm/Nucleus | Decreased Accumulation | nih.govnih.gov |
| TCF/LEF Activity | Nucleus | Decreased | nih.gov |
| AXIN2, C-MYC mRNA | Nucleus/Cytoplasm | Decreased Expression | nih.gov |
Impact on Cell Proliferation and Differentiation Processes
By controlling the master Wnt signaling pathway, IWP-2 has a profound influence on the balance between self-renewal and differentiation in stem cell populations.
Wnt signaling is a key driver of stemness and proliferation in many types of stem cells. biologists.com The application of IWP-2 effectively removes this pro-renewal signal, thereby suppressing the maintenance and proliferation of undifferentiated stem cells. This has been demonstrated in several in vitro models, including the suppression of self-renewal in mouse embryonic stem cells (ESCs) and the inhibition of proliferation in mouse Lgr5+ intestinal and cochlear epithelial stem cells. stemcell.com In some contexts, this inhibition of self-renewal supports the conversion of stem cells to a more differentiated state, such as the conversion of mouse ESCs to epiblast-like stem cells. stemcell.com
The directed differentiation of pluripotent stem cells (PSCs) into specific lineages often requires the precise temporal modulation of developmental signaling pathways, including Wnt. The differentiation of human PSCs into cardiomyocytes is a well-established example where IWP-2 plays a crucial role. rndsystems.comnih.gov
Protocols for cardiac differentiation often involve an initial step of activating the Wnt pathway (e.g., using a GSK3 inhibitor like CHIR99021) to induce mesoderm formation. nih.govnih.gov This is followed by a critical period of Wnt inhibition to steer these mesodermal progenitors toward a cardiac fate. nih.gov The addition of IWP-2 during this second phase is highly effective in promoting the generation of a high yield of functional, contracting cardiomyocytes from multiple PSC lines. captivatebio.comnih.gov This sequential activation and subsequent inhibition of the Wnt pathway mimics the signaling environment observed during embryonic heart development.
Interactive Table: Biological Outcomes of IWP-2 Treatment in In Vitro Models
| Cell Type | Biological Process | Outcome of IWP-2 Treatment | Reference |
| Mouse Embryonic Stem Cells | Self-Renewal | Suppressed | stemcell.comrndsystems.com |
| Human Pluripotent Stem Cells | Differentiation | Promotes Cardiomyocyte Lineage | captivatebio.comnih.gov |
| Gastric Cancer Cells | Proliferation/Metastasis | Inhibited | nih.gov |
| Pancreatic Cancer Cells | Epithelial-Mesenchymal Transition | Promotes Epithelial Phenotype | aacrjournals.org |
Phenotypic Characterization of IWP-2-Treated Cells
The biochemical changes induced by IWP-2 translate into observable alterations in cellular phenotype. In cancer cell models where Wnt signaling is aberrantly active, IWP-2 treatment can lead to a reduction in cell proliferation, decreased colony formation, and inhibition of cell migration and invasion. nih.gov In some cancer cells, IWP-2 treatment promotes a more epithelial-like morphology, reversing aspects of the epithelial-to-mesenchymal transition (EMT), a process often linked to metastasis. aacrjournals.org
In the context of stem cell biology, IWP-2 treatment leads to phenotypic changes associated with a loss of self-renewal and the onset of differentiation. This can include altered colony morphology and changes in the expression of pluripotency markers. nih.gov In directed differentiation protocols, such as for cardiomyocytes, the most striking phenotypic outcome is the emergence of spontaneously contracting sheets of cells, which express cardiac-specific structural proteins like cardiac troponin T (cTnT). nih.gov
Investigative Studies of Iwp2g9 in Non Clinical Biological Systems
Research in Animal Models (e.g., Murine Leukemia Models)
IWP2G9 has been extensively studied in murine models, particularly those engineered to develop acute myeloid leukemia (AML) driven by the MLL-AF9 fusion oncogene. These studies highlight its efficacy in attenuating leukemia development and modulating the dynamics of leukemic initiating cells (LICs).
Attenuation of MLL-AF9 Fusion AML Development
Research indicates that this compound significantly attenuates the development of MLL-AF9 fusion AML. This effect is primarily mediated through the disruption of the Wnt–β-catenin–SIX1 signaling axis tocris.comuni.luguidetomalariapharmacology.org. The MLL-AF9 oncofusion protein is known to establish a cancer-promoting Wnt/SIX1 signaling axis, which is crucial for leukemogenesis americanelements.comuni.lu.
The effectiveness of this compound is comparable to other Wnt pathway inhibitors. For instance, both this compound and the tankyrase inhibitor IWR107 have been shown to attenuate MLL-AF9 fusion AML development by interfering with Wnt–β-catenin–SIX1 signaling tocris.comguidetomalariapharmacology.org. This compound, along with IWR107, exhibits Wnt pathway inhibitory activity in murine bone marrow cells and leukemic cells, suppressing cytoplasmic and nuclear biochemical markers of Wnt signaling in cultured cells americanelements.comuni.lu.
Table 1: Effects of this compound in Murine MLL-AF9 AML Models
| Parameter | Vehicle Control (n=9) | This compound Treated (n=8) | Significance (p-value) | Source |
| Circulating Leukemic Cells (YFP+) | High | Decreased | p < 0.01 | americanelements.comuni.lu |
| Overall Survival | Shorter | Extended | p < 0.01 | americanelements.comuni.lu |
| Leukemic Cell Infiltration in Liver | Significant | Less | Not specified | americanelements.comuni.lu |
| Six1 mRNA Expression in LICs | High | Significantly Reduced | Not specified | uni.lu |
Analysis of Leukemic Initiating Cell (LIC) Dynamics
This compound's impact extends to the dynamics of leukemic initiating cells (LICs), identified as YFP+ Mac1+ cKit+ cells in the murine AML models americanelements.comuni.lu. LICs are a critical subpopulation of cancer cells believed to drive tumor growth and disease relapse cloudna.cnnih.gov. The Wnt–β-catenin signaling pathway is notably required for the self-renewal of leukemic stem cells (LSCs) in mouse models of AML nih.gov. Transcription factors like FOXM1 and SIX1, along with TCF7L2, activate Wnt–β-catenin signaling by directly binding to β-catenin, thereby preserving LSC quiescence and promoting self-renewal in MLL-rearranged AML tocris.comgenecards.orgnih.gov.
Studies have shown that this compound affects LICs by disrupting the Wnt/SIX1 signaling pathway. Specifically, Six1 mRNA expression in LICs isolated from this compound-treated animals was significantly reduced compared to vehicle controls uni.lu. This transient systemic suppression of Wnt/β-catenin signaling directly impacts the ability of AML LICs to promote disease progression, highlighting this compound's role in targeting the self-renewal capacity of these critical cells uni.lu.
Contributions to Understanding Disease Pathogenesis in Preclinical Models
This compound has been instrumental in elucidating the intricate mechanisms underlying the pathogenesis of MLL-AF9-driven AML in preclinical settings. Its use has validated the Wnt/β-catenin signaling pathway as a significant chemical vulnerability in this aggressive form of leukemia uni.lu.
The oncofusion protein MLL-AF9 promotes AML by altering the accessibility of Six1 DNA to the transcriptional effector TCF7L2, a key transducer of Wnt/β-catenin gene expression changes uni.lu. This alteration leads to Wnt/β-catenin-dependent growth of LICs uni.lu. By inhibiting PORCN, this compound effectively disrupts this Wnt/SIX1 signaling axis, leading to a blockade of Six1 expression and a subsequent delay in AML development uni.lu. This mechanism underscores how small molecules like this compound can interfere with critical oncogenic pathways established by MLL fusion proteins.
The research with this compound has provided detailed insights into how aberrant Wnt signaling contributes to leukemogenesis. It demonstrates that targeting Wnt acyltransferase PORCN with inhibitors like this compound can suppress the self-renewal of LSCs and impede the progression of AML, thereby contributing significantly to the understanding of disease pathogenesis and identifying potential therapeutic strategies tocris.comamericanelements.comuni.lugenecards.org.
Role in Developmental Biology Research
While Wnt signaling is a fundamental pathway in developmental biology, regulating processes such as cell proliferation, differentiation, and tissue patterning, direct research specifically detailing this compound's role in developmental biology research (e.g., organogenesis, embryonic development) is not extensively documented in the provided literature. The primary focus of this compound investigations has been its application as a Wnt inhibitor in the context of cancer, particularly in murine leukemia models. Its utility in these disease models, which may inherently involve aspects of hematopoietic development and stem cell regulation, indirectly contributes to understanding the broader implications of Wnt pathway modulation. However, specific studies employing this compound for general developmental biology questions, such as its effects on cardiac organoid formation or embryonic stem cell self-renewal (applications often associated with its related compound IWP-2), are not explicitly detailed for this compound in the search results.
Methodological Approaches for Investigating Iwp2g9 S Biological Activity
Biochemical Assays for Wnt Pathway Inhibition
Biochemical assays are crucial for directly assessing the inhibitory effects of IWP2G9 on components of the Wnt signaling pathway. These assays provide insights into the compound's direct molecular targets and its ability to modulate key biochemical events.
Western blot analysis is a widely utilized technique to quantify protein expression levels and detect specific proteins within a sample nih.govnih.gov. In studies involving this compound, Western blot analysis has been employed to evaluate its Wnt pathway inhibitory activity by assessing cytoplasmic and nuclear biochemical markers of Wnt signaling. For instance, researchers have used this method to confirm that this compound can suppress these markers in cultured cells, including murine bone marrow cells and leukemic cells, after a 24-hour exposure to the inhibitor at concentrations such as 10 µM. This technique allows for the visualization and quantification of changes in protein abundance, such as β-catenin levels or drug-induced Tankyrase (TNKS) accumulation, serving as direct indicators of on-target activity.
To further pinpoint the molecular targets and mechanisms of this compound, assays for recombinant enzyme activity are employed.
TNKS Activity: this compound has been shown to inhibit the activity of recombinant Tankyrase (TNKS) enzymes. In vitro TNKS activity analysis is typically performed by serially diluting the compound and assessing its ability to inhibit human TNKS1 activity, often following manufacturer's instructions for commercially available enzyme kits. Curve fitting is then used to calculate half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency against TNKS.
WNT Fatty Acylation: this compound also inhibits WNT fatty acylation, a critical post-translational modification for Wnt protein secretion and signaling. This inhibition is often determined using click chemistry-based techniques. These assays typically involve measuring Wnt lipidation by Porcupine (PORCN) inhibitors like this compound. Methods may involve biotinylated Wnt peptides and radiolabeled fatty acyl CoAs to directly monitor the transfer of palmitoleate (B1233929) to Wnt substrates in vitro. The use of double disulfide-bonded Wnt peptides that mimic the natural structure around the acylation site has been crucial for developing accurate in vitro assays for PORCN-mediated Wnt acylation.
Molecular Biology Techniques for Gene Expression Profiling
Molecular biology techniques are essential for understanding how this compound influences gene expression at a global or specific level, providing insights into the downstream effects of Wnt pathway inhibition.
Gene expression profiling, which measures the activity of thousands of genes simultaneously, is a key approach to understand cellular function and responses to treatments. Both microarray analysis and RNA sequencing (RNA-Seq) are utilized for this purpose. Transcriptome profiling has been performed on leukemic initiating cells (LICs) isolated from animals treated with this compound (or the related inhibitor IWR107) using microarray analysis. This approach aimed to determine how PORCN, TNKS, and Wntless (WLS) regulate transcriptional output in AML LICs. Microarray analysis revealed a gene signature in LICs that was perturbed by this compound, indicating its influence on the expression of various genes.
While microarray technology relies on the hybridization of predefined probes to target cDNA sequences, RNA sequencing offers a more comprehensive and unbiased view of the transcriptome by directly sequencing all RNA molecules in a sample. RNA-Seq provides advantages such as the ability to detect novel transcripts, gene fusions, and single nucleotide variants, and offers a wider dynamic range compared to microarrays. Although specific detailed findings of this compound using RNA-Seq were not explicitly detailed in the provided search results, it is a standard and increasingly preferred method for comprehensive gene expression profiling in modern molecular biology research.
Quantitative Real-Time PCR (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used for the detection and quantification of nucleic acid targets, particularly for measuring mRNA expression levels. It is considered the gold standard for confirming gene expression data obtained from microarray experiments. In the context of this compound research, qPCR has been employed to validate and quantify changes in the expression of specific genes. For example, studies have shown that Six1 mRNA expression in LICs isolated from animals exposed to this compound was significantly reduced, a finding confirmed through qPCR analysis. This technique allows for precise quantification of changes in gene expression in response to drug treatment.
Structure Activity Relationship Sar and Structural Biology Considerations for Iwp2g9
Influence of Chemical Modifications on Inhibitory Activity
The inhibitory activity of a compound, such as IWP2G9, is intricately linked to its chemical structure. SAR studies involve the synthesis and evaluation of a series of structurally related analogues to identify key pharmacophoric features that contribute to or detract from the desired biological effect wikipedia.orggardp.orgoncodesign-services.com. For this compound, this would entail making targeted modifications to its core scaffold or peripheral groups and then assessing the impact on its inhibitory potency against a specific biological target.
Common chemical modifications explored in SAR studies include:
Substitutions: Introducing different functional groups (e.g., halogens, alkyl groups, hydroxyl groups, amines) at various positions on the molecule. For instance, in studies of citalopram (B1669093) analogues, substitutions at specific positions of the dihydroisobenzofuran ring were found to be well tolerated at the serotonin (B10506) transporter (SERT), with certain halogen substitutions enhancing binding affinity and selectivity nih.gov.
Isosteric Replacements: Swapping atoms or groups with others that have similar electronic or steric properties, which can maintain or improve activity while potentially altering other properties like metabolic stability.
Chiral Modifications: Investigating the activity of different enantiomers, as often one enantiomer exhibits significantly higher activity or selectivity than its counterpart or the racemic mixture nih.gov.
Chain Length and Branching: Modifying the length or branching of linker chains to optimize the compound's fit within a binding pocket.
The goal of these modifications is to establish a clear understanding of how each structural change influences the compound's ability to bind to its target and exert its inhibitory effect. This iterative process guides the design of more potent and selective inhibitors.
Illustrative Data Table: Influence of Hypothetical Chemical Modifications on this compound's Inhibitory Activity
The table below provides a hypothetical example of how chemical modifications to this compound might affect its inhibitory activity (e.g., IC50 value, representing the concentration required to inhibit 50% of the target's activity). Lower IC50 values indicate higher potency.
| Compound Analog | Chemical Modification | Hypothetical IC50 (nM) | Change in Potency (vs. This compound) |
| This compound (Parent) | None | 50 | Baseline |
| Analog A | Methyl substitution | 25 | 2x increase |
| Analog B | Hydroxyl addition | 120 | 2.4x decrease |
| Analog C | Halogen substitution | 15 | 3.3x increase |
| Analog D | Aromatic ring fusion | 75 | 1.5x decrease |
Note: This table presents hypothetical data for illustrative purposes only, as specific experimental data for this compound is not available.
Ligand-Target Binding Studies
Ligand-target binding studies are crucial for quantifying the affinity and kinetics of this compound's interaction with its biological target. These studies provide direct evidence of binding and help to characterize the strength and stability of the complex formed nih.govphotophysics.com. Understanding these parameters is essential for optimizing drug efficacy, as the kinetic parameters for drug-protein binding can significantly influence drug efficacy nih.gov.
Key experimental techniques employed in ligand-target binding studies include:
Surface Plasmon Resonance (SPR): Measures real-time binding events, providing information on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during binding, yielding thermodynamic parameters such as K_D, enthalpy change (ΔH), and entropy change (ΔS), which provide insights into the driving forces of binding.
Thermal Shift Assays (e.g., Differential Scanning Fluorimetry - DSF): Detects changes in protein thermal stability upon ligand binding. A shift in the melting temperature (T_m) indicates binding, and concentration-dependent shifts can be used to calculate K_D photophysics.com.
In Vitro Binding and Uptake Assays: These assays, often performed in cell lines expressing the target, measure the binding affinity and cellular uptake of the ligand nih.gov. For example, studies on PSMA-targeted ligands used in vitro binding and uptake assays to evaluate affinity and cellular internalization nih.gov.
For this compound, such studies would aim to determine its binding affinity (K_D) to its target, providing a quantitative measure of how strongly it interacts. Kinetic studies would further reveal how quickly this compound binds and unbinds from its target, which can be critical for its pharmacological effect.
Illustrative Data Table: Hypothetical Ligand-Target Binding Data for this compound
This table illustrates the type of binding data that would be generated for this compound and its analogues.
| Compound Analog | Target | Hypothetical K_D (nM) | Hypothetical k_on (M⁻¹s⁻¹) | Hypothetical k_off (s⁻¹) |
| This compound (Parent) | Target X | 10 | 1.0 x 10⁵ | 1.0 x 10⁻³ |
| Analog A | Target X | 5 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ |
| Analog C | Target X | 3 | 2.0 x 10⁵ | 6.0 x 10⁻⁴ |
Note: This table presents hypothetical data for illustrative purposes only, as specific experimental data for this compound is not available.
Computational Docking and Molecular Dynamics Simulations of this compound Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools in structural biology and drug discovery. They provide atomic-level insights into how this compound might interact with its target protein, predicting binding poses, interaction energies, and the dynamic behavior of the ligand-protein complex mdpi.commdpi.combiopractify.comscielo.brplos.org.
Molecular Docking: This technique predicts the preferred orientation (binding pose) of this compound when bound to a specific binding site on its target protein mdpi.commdpi.comscielo.brplos.org. It estimates the binding affinity based on scoring functions that evaluate the complementarity between the ligand and the receptor. Docking studies can identify potential binding pockets and crucial residues involved in interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces mdpi.comscielo.br. For example, molecular docking studies have been used to elucidate the mechanisms of inhibition and assess binding affinities of various compounds to their targets mdpi.comscielo.br.
Molecular Dynamics (MD) Simulations: MD simulations extend the insights from static docking poses by simulating the time-dependent behavior of the ligand-protein complex in a dynamic environment, typically solvated in water mdpi.commdpi.comscielo.br. MD simulations provide information on the stability of the binding pose, conformational changes in both the ligand and the protein, and the strength and persistence of specific interactions over time mdpi.commdpi.comscielo.brplos.org. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed to assess the stability and flexibility of the complex plos.org. For instance, MD simulations confirmed the stability and interaction patterns of compounds with low deviation and fluctuations scielo.br.
For this compound, computational studies would involve:
Target Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it for simulation (e.g., removing water molecules, adding hydrogens).
Ligand Preparation: Generating the 3D structure of this compound and its analogues.
Molecular Docking: Performing docking calculations to predict the most favorable binding poses of this compound within the target's active site. This would yield predicted binding energies (e.g., in kcal/mol).
MD Simulations: Running MD simulations on the most promising docked complexes to assess their stability, identify key interactions, and observe any conformational changes over a specified simulation time (e.g., 100 ns, 300 ns) mdpi.comscielo.br.
These computational approaches would provide a deeper understanding of the molecular basis of this compound's inhibitory activity, guiding further chemical modifications for enhanced potency and specificity.
Illustrative Data Table: Hypothetical Computational Docking and MD Simulation Results for this compound
This table illustrates the type of computational data that would be obtained for this compound.
| Compound Analog | Target | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Average RMSD (Ligand) (Å) |
| This compound (Parent) | Target X | -8.5 | Lys123, Asp256, Phe301 | 1.5 |
| Analog A | Target X | -9.2 | Lys123, Asp256, Trp305 | 1.2 |
| Analog C | Target X | -9.8 | Lys123, Asp256, Gln280 | 1.0 |
Note: This table presents hypothetical data for illustrative purposes only, as specific computational data for this compound is not available.
Future Research Directions and Potential Academic Applications of Iwp2g9
Elucidation of Broader Biological System Impacts Beyond Wnt Signaling
While IWP2G9 is known for its inhibitory effect on the Wnt signaling pathway, future research could focus on comprehensively elucidating its broader impacts across various biological systems. Given the pleiotropic nature of Wnt signals, which influence mitogenic stimulation, cell fate specification, and differentiation, investigating the full spectrum of this compound's effects could reveal previously unappreciated roles nih.gov.
Further studies could explore how this compound's modulation of Wnt signaling influences other interconnected pathways and cellular processes. For instance, Wnt signaling interacts with numerous other pathways, and understanding these cross-talk mechanisms in the presence of this compound could provide insights into complex biological phenomena. Research could involve:
Investigating off-target effects: Although this compound is characterized as a PORCN inhibitor, a thorough investigation into potential off-target interactions with other enzymes or proteins could reveal additional mechanisms of action or influence on cellular physiology.
Impact on diverse cell types and tissues: Beyond its observed effects in leukemic cells and murine bone marrow cells, studying this compound's activity in a wider array of cell types and tissue models could uncover its utility in different developmental or disease contexts researchgate.net. This includes exploring its influence on other stem cell populations, regenerative processes, or immune responses where Wnt signaling plays a role stemcell.com.
Development of Advanced Research Probes Based on this compound Scaffold
The chemical scaffold of this compound, as a known Wnt pathway inhibitor, presents a promising foundation for the development of advanced research probes. Such probes could be instrumental in dissecting the intricacies of Wnt signaling and its associated pathologies. Future research directions include:
Structure-Activity Relationship (SAR) studies: Detailed SAR studies of this compound could identify key pharmacophores responsible for its inhibitory activity and selectivity. This would involve synthesizing and testing various analogs to optimize potency, specificity, and pharmacokinetic properties relevant for in vitro and in vivo research applications.
Development of fluorescent or affinity probes: Attaching fluorophores or affinity tags to the this compound scaffold could yield powerful tools for visualizing Wnt pathway activity, tracking PORCN localization, or identifying novel interacting partners in situ. These probes would enable real-time monitoring of Wnt pathway dynamics in living cells or organisms.
Creation of inducible or reversible inhibitors: Designing this compound derivatives with inducible or reversible activity would allow for precise temporal control over Wnt signaling inhibition, enabling researchers to study the dynamic roles of the pathway in various biological processes with greater resolution.
Integration of this compound Studies into Systems Biology and Multi-Omics Research
The integration of this compound studies into systems biology and multi-omics research frameworks offers a holistic approach to understanding its impact on complex biological systems. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics, provide a comprehensive view of biological processes researchgate.netwikipedia.orgbritannica.com.
Research in this area could involve:
Transcriptomic analysis: Performing RNA sequencing on cells or tissues treated with this compound could identify global gene expression changes, revealing both direct and indirect transcriptional targets of Wnt signaling inhibition researchgate.net.
Proteomic and metabolomic profiling: Analyzing protein abundance and post-translational modifications (proteomics) and small molecule metabolites (metabolomics) in response to this compound treatment could provide insights into the functional consequences of Wnt pathway modulation at the protein and metabolic levels researchgate.netwikipedia.orgbritannica.com.
Network analysis and computational modeling: Integrating multi-omics data with computational tools and bioinformatics methods can help construct regulatory networks, identify key nodes affected by this compound, and model the systemic effects of Wnt inhibition researchgate.netwikipedia.orghellobio.com. This can lead to a deeper understanding of the interrelationships between biomolecules and their functions britannica.com.
Spatial multi-omics: Applying spatial omics technologies could reveal how this compound affects Wnt signaling and its downstream consequences within specific cellular niches or tissue architectures, providing spatial context to its biological impacts hellobio.com.
Exploration of this compound as a Tool for Fundamental Biological Discovery
This compound's specific action on the Wnt pathway positions it as an invaluable tool for fundamental biological discovery. Its application can help unravel basic mechanisms underlying development, disease, and cellular function.
Potential areas of exploration include:
Dissecting Wnt pathway feedback loops: this compound can be used to perturb Wnt signaling and investigate the existence and nature of feedback loops within the pathway itself or with other signaling cascades.
Investigating Wnt-dependent cell fate decisions: By inhibiting Wnt signaling with this compound, researchers can gain a clearer understanding of how this pathway contributes to specific cell fate decisions during development, differentiation, and reprogramming studies nih.govstemcell.com.
Modeling Wnt-related diseases: this compound can serve as a chemical probe in in vitro and in vivo models of Wnt-driven diseases, such as certain cancers and developmental disorders, to study disease progression and identify potential therapeutic vulnerabilities nih.govresearchgate.net.
Understanding stem cell niche regulation: Given the critical role of Wnt signaling in stem cell maintenance and differentiation, this compound can be employed to study how Wnt inhibition affects stem cell niches and their regenerative capacities stemcell.com.
Compound Information
Q & A
Basic: What are the recommended spectroscopic and chromatographic techniques for characterizing IWP2G9’s molecular structure, and what methodological considerations ensure accuracy?
Methodological Answer:
To determine this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for atomic-level resolution of functional groups), X-ray crystallography (for 3D spatial arrangement), and high-resolution mass spectrometry (HRMS) (for molecular weight validation). Key considerations include:
- Sample purity : Use preparatory HPLC to isolate this compound (>95% purity) to avoid spectral interference .
- Control experiments : Compare results with known analogs or reference compounds to validate peak assignments .
- Reproducibility : Replicate measurements across multiple batches to confirm consistency .
Basic: How should researchers design initial in vitro assays to assess this compound’s bioactivity?
Methodological Answer:
For preliminary bioactivity screening:
- Cell viability assays (e.g., MTT assay) with dose-response curves to determine IC50 values. Include positive controls (e.g., established inhibitors) and negative controls (vehicle-only treatments) .
- Target-specific assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure binding affinity to hypothesized targets .
- Data normalization : Adjust for background noise using plate readers with triplicate technical replicates .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data on this compound’s binding affinities?
Methodological Answer:
Address discrepancies through:
- Validation experiments : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to empirically measure binding kinetics .
- Computational refinement : Re-parameterize molecular docking models using experimental data (e.g., adjusting force fields in AutoDock Vina) .
- Statistical reconciliation : Apply Bayesian inference to quantify uncertainty in computational predictions versus empirical results .
Advanced: What strategies optimize this compound’s stability in physiological conditions for in vivo studies?
Methodological Answer:
Improve stability via:
- Formulation optimization : Test lipid nanoparticles or cyclodextrin complexes to enhance solubility and reduce degradation .
- Pharmacokinetic profiling : Conduct LC-MS/MS analyses at multiple timepoints to track metabolite formation and half-life .
- Environmental simulations : Use buffer systems mimicking physiological pH (7.4) and temperature (37°C) for pre-trial stability testing .
Methodological: How to apply the FINER criteria when formulating research questions on this compound’s mechanisms?
Answer:
Use the FINER framework to evaluate research questions :
- Feasible : Ensure access to this compound synthesis protocols and analytical instrumentation.
- Interesting : Align with gaps in literature (e.g., unexplored signaling pathways).
- Novel : Investigate understudied post-translational modifications affected by IWP2G8.
- Ethical : Adhere to institutional guidelines for compound handling and disposal .
- Relevant : Link to broader therapeutic areas (e.g., oncology, neurology).
Methodological: What are best practices for conducting systematic literature reviews on this compound?
Answer:
- Database selection : Use PubMed, Scopus, and Web of Science with Boolean search strings (e.g., “this compound AND (mechanism OR synthesis)”). Exclude non-peer-reviewed sources .
- Citation chaining : Track “Cited by” links in Google Scholar to identify recent studies .
- Data extraction template : Tabulate findings by study type (e.g., in vitro, in vivo), dose ranges, and outcomes for cross-comparison .
Comparative Table: Analytical Techniques for this compound Characterization
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| NMR | Functional group analysis | High specificity | Requires high purity (>95%) |
| X-ray Crystallography | 3D structure resolution | Atomic-level detail | Limited to crystalline samples |
| HRMS | Molecular weight validation | High mass accuracy | Insufficient for structural isomers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
